4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a piperazin-2-one core, which is substituted with a pyridin-2-yl group and a sulfonyl group attached to a 3,5-dimethyl-1,2-oxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 3,5-Dimethyl-1,2-oxazole Ring: This can be achieved through the cyclization of appropriate precursors under mild conditions.
Introduction of the Sulfonyl Group: The oxazole ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Piperazin-2-one Core: The sulfonylated oxazole is then reacted with a piperazin-2-one derivative, often under conditions that facilitate nucleophilic substitution.
Introduction of the Pyridin-2-yl Group: Finally, the pyridin-2-yl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and pyridin-2-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, bases, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its use in industrial processes, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridin-2-yl group can facilitate binding to nucleic acids or other biomolecules, enhancing the compound’s biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: This compound shares the oxazole and sulfonyl groups but differs in the core structure, which is based on cytisine.
3,5-Dimethyl-1,2-oxazole Derivatives: These compounds have similar oxazole rings but may lack the sulfonyl or pyridin-2-yl groups.
Uniqueness
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-(pyridin-2-yl)piperazin-2-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-14(11(2)22-16-10)23(20,21)17-7-8-18(13(19)9-17)12-5-3-4-6-15-12/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLDWWRFTZZKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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